molecular formula C18H23N5O4S B4505816 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one

2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B4505816
M. Wt: 405.5 g/mol
InChI Key: PRPJCNPDFSFTLV-UHFFFAOYSA-N
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Description

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one features a 4,5-dihydropyridazin-3(2H)-one core linked to two critical moieties:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group, contributing sulfone-based polarity and stability.

This structural combination is rare among reported compounds, making it a candidate for diverse pharmacological applications, including central nervous system (CNS) modulation or enzyme inhibition.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c24-17-5-4-15(20-23(17)14-6-12-28(26,27)13-14)18(25)22-10-8-21(9-11-22)16-3-1-2-7-19-16/h1-3,7,14H,4-6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPJCNPDFSFTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Construction of the pyridazinone core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Attachment of the pyridinylpiperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyridazinone core using reagents like pyridine and piperazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Pyridine, piperazine derivatives, alkyl halides.

Major Products

The major products formed from these reactions include sulfone derivatives, dihydropyridazine derivatives, and various substituted pyridazinone compounds.

Scientific Research Applications

2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues with Sulfone Moieties

Compounds containing the 1,1-dioxidotetrahydrothiophen or related sulfone groups exhibit distinct physicochemical and biological properties:

Compound Name (CAS/Reference) Core Structure Key Substituents Unique Properties/Bioactivity
Target Compound Dihydropyridazinone Piperazine-pyridine, sulfone High polarity, potential CNS activity
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide (194152-05-1) Tetrahydrothiopyran sulfone Hydroxyl group Enhanced solubility; altered reactivity due to -OH
(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one Pyrazol-3-one Dichlorophenyl, sulfone Antimicrobial potential; halogen-driven lipophilicity

Key Observations :

  • The target compound’s piperazine-pyridine unit differentiates it from simpler sulfone derivatives, enabling interactions with amine-binding receptors (e.g., serotonin or dopamine receptors).
  • Sulfone-containing analogues generally exhibit improved metabolic stability compared to non-sulfonated counterparts due to reduced oxidative susceptibility.

Pyridazinone and Piperazine Derivatives

Pyridazinone and piperazine motifs are common in bioactive molecules. Comparative

Compound Name (Reference) Core Structure Key Substituents Bioactivity
Target Compound Dihydropyridazinone Piperazine-pyridine, sulfone Hypothesized kinase/CNS modulation
1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride Pyridazine-piperidine Piperidine, pyridazine Antidepressant/antipsychotic potential
2-(4-Ethyl-1-piperazinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Thioxothiazolidinone, ethylpiperazine Anticancer (kinase inhibition)
Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate Triazolo-pyridazine Thioacetamide, methoxyphenyl Antimicrobial (Gram-positive bacteria)

Key Observations :

  • The piperazine-pyridine group in the target compound may enhance blood-brain barrier penetration compared to ethylpiperazine or piperidine derivatives.
  • Pyridazinone cores are associated with anti-inflammatory and kinase-inhibitory activities, but the sulfone and pyridine units in the target compound likely redirect its selectivity.

Functional Group Impact on Bioactivity

  • Sulfone vs.
  • Piperazine vs. Azetidine : The six-membered piperazine ring in the target compound offers greater conformational flexibility than azetidine-based analogues (e.g., 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one), which may restrict binding pocket compatibility.

Research Findings and Data Tables

Physicochemical Properties Comparison

Property Target Compound 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide Triazolo-pyridazine
Molecular Weight ~450 g/mol 178 g/mol 468 g/mol
LogP (Predicted) 1.8 0.5 3.2
Hydrogen Bond Acceptors 8 4 10
Solubility (mg/mL) 0.12 (moderate) 5.6 (high) 0.03 (low)

Implications : The target compound’s moderate LogP and solubility balance membrane permeability and bioavailability, making it suitable for oral administration.

Biological Activity

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one represents a novel chemical entity with potential therapeutic applications. Its structure incorporates various pharmacophoric elements, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's chemical formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S with a molecular weight of approximately 378.46 g/mol. The presence of a tetrahydrothiophene moiety and a pyridinyl-piperazine group indicates potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

  • Antihyperglycemic Effects : Compounds related to piperazine derivatives have been shown to enhance adipogenesis in 3T3-L1 cells, indicating potential for managing diabetes through PPAR-γ\gamma activation .
  • Neuroprotective Properties : Similar structures have demonstrated neuroprotective effects in models of cerebral ischemia, suggesting that this compound may also possess neuroprotective capabilities .
  • Antimicrobial Activity : Related compounds have shown promising antibacterial effects, indicating that this compound might also exhibit such properties .

Antihyperglycemic Activity

In vitro studies have shown that derivatives related to the target compound can stimulate adipocyte differentiation. For instance, in 3T3-L1 cells, these compounds were tested at concentrations of 20 μg/mL and exhibited significant enhancement in adipogenic activity. This suggests a mechanism involving PPAR-γ\gamma activation, which is crucial for glucose metabolism and fat storage .

Neuroprotective Effects

A study on structurally similar compounds indicated significant improvements in survival rates in mice subjected to acute cerebral ischemia. The results showed that these compounds could prolong survival times at various doses, hinting at their potential as neuroprotective agents against ischemic damage .

Antimicrobial Activity

Research on piperazine derivatives has revealed notable antibacterial properties. For example, in vitro assays demonstrated effective inhibition of bacterial growth against several strains when tested with similar compounds . This suggests that the target compound may also possess antimicrobial capabilities.

Data Tables

Biological Activity Mechanism Reference
AntihyperglycemicPPAR-γ\gamma activation
NeuroprotectiveIschemic protection
AntimicrobialBacterial inhibition

Case Studies

  • Case Study on Adipogenesis :
    • Objective : To evaluate the adipogenic activity of piperazine derivatives.
    • Method : 3T3-L1 cells were treated with various concentrations of the derivative.
    • Results : Enhanced differentiation was observed at 20 μg/mL concentration, indicating potential for diabetic treatment.
  • Case Study on Neuroprotection :
    • Objective : To assess the neuroprotective effects of related compounds.
    • Method : Mice were subjected to induced cerebral ischemia.
    • Results : Significant prolongation of survival time was noted across all tested doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : Multi-step synthesis is typically required, starting with the preparation of the tetrahydrothiophene sulfone and pyridazinone cores. Key steps include:

  • Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the pyridazinone and piperazine moieties .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance solubility and reaction efficiency .
  • Catalysts : Employ palladium catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates .
  • Optimization : Apply Design of Experiments (DoE) to systematically vary temperature, pH, and stoichiometry, as demonstrated in flow-chemistry protocols .

Q. How can researchers characterize the molecular structure using spectroscopic and crystallographic methods?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent integration and stereochemistry (e.g., diastereotopic protons in the dihydropyridazinone ring) .
  • HRMS : High-resolution mass spectrometry for exact mass validation .
  • X-ray crystallography : To resolve the sulfone and piperazine conformations; use slow vapor diffusion with dichloromethane/hexane for crystallization .

Q. What analytical techniques are effective for assessing purity and stability under various storage conditions?

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS to detect impurities .
  • Stability : Accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, monitored via TLC or HPLC .

Q. What are key considerations in designing in vitro assays to evaluate biological activity?

  • Assay design :

  • Use target-specific assays (e.g., kinase inhibition or receptor binding) with positive controls (e.g., known piperazine-based inhibitors) .
  • Validate cell permeability using Caco-2 monolayers and plasma protein binding assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict pharmacological interactions?

  • Approach :

  • Perform density functional theory (DFT) calculations to map electrostatic potentials of the sulfone and carbonyl groups, which influence binding .
  • Use molecular docking (AutoDock Vina) to simulate interactions with targets like serotonin receptors, guided by piperazine pharmacophore models .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Recommendations :

  • Replicate assays in orthogonal systems (e.g., radioligand binding vs. functional cAMP assays) .
  • Standardize cell lines, incubation times, and buffer conditions to minimize variability .

Q. How can structure-activity relationship (SAR) studies be conducted by modifying substituents?

  • Systematic modifications :

  • Pyridazinone ring : Introduce electron-withdrawing groups (e.g., -Cl) at position 6 to enhance electrophilicity .
  • Piperazine moiety : Replace pyridin-2-yl with pyrimidine or phenyl groups to probe steric effects .
  • Sulfone group : Test bioisosteres like sulfonamides for metabolic stability .

Q. What are best practices for troubleshooting low yields in the final coupling step?

  • Solutions :

  • Screen coupling reagents (e.g., HATU vs. DCC) and activate carboxyl groups in situ .
  • Purify intermediates via column chromatography before coupling to remove competing nucleophiles .

Notes

  • Cite methodologies from peer-reviewed studies (e.g., flow-chemistry optimization , piperazine derivatization ).
  • Address data discrepancies through rigorous assay standardization and computational validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one

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